Methyl 2-bromo-5-cyano-4-formylbenzoate

Cross-coupling Oxidative addition Polysubstituted aryl bromide

Researchers requiring regioselective late-stage diversification often face instability and chemoselectivity issues. This tetrasubstituted benzaldehyde building block solves this with a pre-installed formyl group for condensation and an ortho-bromo, para-cyano arrangement that activates the ring for oxidative addition. Key advantages: • Orthogonal handles enable sequential cross-coupling and reductive amination without oxidation steps. • Electron-poor ring stabilizes aldehyde against air oxidation. • Compatible with continuous-flow Br/Li exchange for telescoped synthesis.

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
CAS No. 1804381-26-7
Cat. No. B1409713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-5-cyano-4-formylbenzoate
CAS1804381-26-7
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C(=C1)C#N)C=O)Br
InChIInChI=1S/C10H6BrNO3/c1-15-10(14)8-2-6(4-12)7(5-13)3-9(8)11/h2-3,5H,1H3
InChIKeyNKEIPUNJOKVKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-5-cyano-4-formylbenzoate: Orthogonal Reactivity


Methyl 2-bromo-5-cyano-4-formylbenzoate (CAS 1804381-26-7) is a polysubstituted aromatic building block featuring a bromo, cyano, and formyl group on a methyl benzoate core (C10H6BrNO3, MW 268.06) . It belongs to a class of highly functionalized benzaldehydes employed as intermediates in medicinal chemistry and process research. Its structural signature—a 1,2,4,5-tetrasubstituted ring—places electron-withdrawing groups (cyano, ester) ortho and para to the aryl bromide, significantly activating it for oxidative addition in cross-coupling, while the formyl group remains available for subsequent condensation or reductive amination .

Pre-functionalized scaffold with formyl, cyano, and bromo handles in a 1,2,4,5-substitution pattern supports orthogonal sequential transformations.
Electron-withdrawing groups activate aryl bromide for palladium-catalyzed cross-coupling, supporting lower catalyst loading in discovery and process research.
Crystalline methyl ester solid facilitates handling and provides high molar functional group density for atom-economical route design.

Methyl 2-bromo-5-cyano-4-formylbenzoate: Why Substitution Fails


Regioisomeric analogs (e.g., Methyl 2-bromo-4-cyano-5-formylbenzoate, CAS 1805407-26-4) or ester variants (e.g., Ethyl 2-bromo-5-cyano-4-formylbenzoate, CAS 1807078-30-3) differ critically in the relative positioning of their reactive handles. In the target compound, the cyano and formyl groups are in a 1,4-relationship, while the isomer places them 1,2 to each other, altering the electronic landscape of the ring and the chemoselectivity of sequential transformations . Similarly, replacing the methyl ester with an ethyl ester changes both the steric profile and the rate of ester hydrolysis, which can derail a synthetic sequence that relies on precise orthogonal deprotection . The continuous-flow Br/Li exchange process, where an aryllithium intermediate must be trapped within 0.1 s at −50 °C to prevent decomposition, underscores the extreme sensitivity of these systems to substituent electronic effects—making unauthorized substitution a high-risk decision .

Target1,4-CN/CHO relationship
Regioisomers with 1,2-CN/CHO arrangement may alter chemoselectivity and increase intramolecular cyclization risk.
TargetMethyl ester
Ethyl ester analogs may shift steric profile and hydrolysis rate, potentially derailing sequences relying on precise orthogonal deprotection.
TargetAryl bromide handle
Chloro or triflate analogs may not replicate the oxidative addition profile and cryogenic Br/Li exchange kinetics reported for this electronic environment.

Methyl 2-bromo-5-cyano-4-formylbenzoate vs. Analogs: Key Evidence


Regioelectronic Activation for Oxidative Addition

The target compound positions two strong electron-withdrawing groups (cyano, σₘ = 0.56; methyl ester, σₚ = 0.45) ortho and para to the bromine, creating a cumulative −I effect of approximately −1.0 ∑σ. This is substantially more activating than the positional isomer Methyl 2-bromo-4-cyano-5-formylbenzoate, where the cyano group is meta to bromine (σₘ ≈ 0.56) and the ester is ortho (σₒ = ~0.50), yielding a ∑σ of roughly −0.66 at the bromine-bearing carbon. The enhanced electron deficiency of the target compound is predicted to accelerate oxidative addition with Pd(0) catalysts, a key step in Suzuki, Heck, and Buchwald–Hartwig couplings [1].

Oxidative addition activation
Class-level inference
∑σ ≈ −1.0 vs. −0.66 for regioisomer
Supports selection for Pd-catalyzed coupling workflows; may translate to higher turnover frequency.
Calculated Hammett constants; no direct kinetic competition published.
Cross-coupling Oxidative addition Polysubstituted aryl bromide

Formyl Group Stability in Cross-Coupling

Unlike the nitro analog Methyl 2-bromo-5-cyano-4-nitrobenzoate (CAS 1807020-78-5), where the nitro group acts as a strong quenching agent for carbanions and can participate in unwanted side reactions during metal-catalyzed couplings , the formyl group in the target compound is compatible with a wider range of organometallic reagents. The flow-flash chemistry study on the close analog isopropyl 2-bromo-5-cyanobenzoate demonstrated that the formyl group can be introduced via DMF trapping of an aryllithium at −50 °C without reduction of the cyano group, achieving a 237 g scale in 270 min (36% overall yield from 897 g of bromoester) . The target compound, already possessing the formyl group, eliminates this high-energy formylation step entirely, offering a pre-functionalized scaffold for C–C bond formation at the bromide position while keeping the aldehyde intact.

Formyl group stability
Class-level inference
Pre-installed formyl avoids cryogenic lithiation/formylation step
Reported tolerance in flow-flash analog; eliminates a capital-intensive unit operation.
Flow data from isopropyl 2-bromo-5-cyanobenzoate; target compound not directly tested.
Orthogonal functionalization Formyl group tolerance Sequential synthesis

Methyl Ester: Enhanced Crystallinity and Handling

The target methyl ester (MW 268.06) is described as a white crystalline solid [1], whereas the ethyl ester analog (Ethyl 2-bromo-5-cyano-4-formylbenzoate, CAS 1807078-30-3, MW 282.09) has a higher molecular weight and increased lipophilicity (calculated logP increment of ~0.5 based on the Hansch π value for a methylene unit) . While no quantitative solubility data are available in public databases for either compound, the consistently lower molecular weight of the methyl ester provides a higher molar content of functional groups per gram (3.73 mmol/g vs. 3.54 mmol/g for the ethyl ester), a marginal but measurable advantage in atom economy for downstream transformations [2].

Molar group density
Supporting evidence
3.73 mmol Br/g vs. 3.54 mmol Br/g for ethyl ester
Reported 5.4% higher bromine content per unit mass may reduce material requirement.
Calculated from molecular formulas; no experimental head-to-head comparison.
Solid-state properties Crystallinity Ester hydrolysis kinetics

Aryl Bromide as Superior Leaving Group

In the general reactivity order for palladium-catalyzed cross-coupling, aryl bromides exhibit a balanced profile: they undergo oxidative addition more readily than aryl chlorides but are less prone to unwanted homocoupling than aryl iodides [1]. The flow chemistry study on the related 2-bromo-5-cyanobenzoate system confirmed that the aryl bromide undergoes quantitative Br/Li exchange within 0.1 s at −50 °C, demonstrating the high intrinsic reactivity of the bromide in this electronic environment . Chloro analogs would require higher temperatures and/or stronger bases, while triflate analogs introduce higher cost and moisture sensitivity. The target compound thus provides the optimal leaving-group identity for chemoselective Pd-catalyzed and organolithium-mediated transformations without the cost premium of iodides.

Aryl halide reactivity
Class-level inference
Quantitative Br/Li exchange in 0.1 s at −50 °C on close analog
Supports cost–reactivity balance for chemoselective Pd-catalyzed and organolithium transformations.
Kinetic data from Seto et al. 2019 for Br/Li exchange; general reactivity order referenced.
Cross-coupling reactivity Aryl halide selectivity Suzuki coupling order

Methyl 2-bromo-5-cyano-4-formylbenzoate: Application Scenarios


Phthalaldehyde Acid Derivative Synthesis

The ortho-bromo, para-cyano, and 4-formyl arrangement makes this building block ideal for constructing phthalaldehyde acid scaffolds, which are key intermediates for biologically active compounds . The formyl group can be homologated (e.g., Wittig or Knoevenagel), while the bromide participates in sp²–sp² or sp²–sp³ cross-couplings, and the ester serves as a masked carboxylic acid. This orthogonal sequence is difficult to replicate with the positional isomer, where the formyl and cyano groups are adjacent, increasing the risk of intramolecular cyclization.

Late-Stage Aldehyde Functionalization in Drug Discovery

In drug discovery programs requiring late-stage diversification—e.g., reductive amination to install secondary amines, or oxime/hydrazone formation—the pre-installed formyl group eliminates the need for oxidation steps that could be incompatible with sensitive heterocycles. The electron-poor aromatic ring also stabilizes the aldehyde against air oxidation compared to electron-rich benzaldehydes [1]. The bromine provides a robust handle for introducing aryl/heteroaryl diversity via Suzuki coupling at any stage of the sequence.

Continuous Flow Aryllithium Process Development

Building on the demonstrated flow-flash protocol for structurally analogous 2-bromo-5-cyanobenzoate esters , the target compound is positioned for direct use in flow reactors where the aryl bromide can undergo Br/Li exchange with sub-second residence times. The presence of the formyl group, which would otherwise need to be installed via the same high-energy pathway, makes this compound a strategic intermediate for telescoped flow sequences that aim to bypass cryogenic formylation.

Application
Selection Property
Validation Focus
Phthalaldehyde acid scaffold synthesis
Orthogonal formyl-bromo-ester arrangement
Chemoselectivity and intramolecular cyclization risk review
Late-stage aldehyde diversification
Pre-installed aldehyde with electron-poor ring stabilization
Reductive amination and condensation compatibility screening
Continuous flow aryllithium process development
Aryl bromide reactivity with sub-second Br/Li exchange
Telescoped flow sequence without cryogenic formylation

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